N-Boc-1-penten-3-amine

Amine Protection Boc Anhydride Reaction Yield

N-Boc-1-penten-3-amine is a protected allylic amine featuring a tert-butoxycarbonyl (Boc) group on a 1-penten-3-amine backbone. It functions as a versatile intermediate in multi-step organic syntheses, where its orthogonal Boc protection enables selective transformations of the amine and alkene functionalities.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B15333004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-1-penten-3-amine
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCCC(C=C)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H19NO2/c1-6-8(7-2)11-9(12)13-10(3,4)5/h6,8H,1,7H2,2-5H3,(H,11,12)
InChIKeyDJBIWQJPJSVKGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-1-penten-3-amine: A Structurally Defined Protected Allylic Amine for Precision Organic Synthesis


N-Boc-1-penten-3-amine is a protected allylic amine featuring a tert-butoxycarbonyl (Boc) group on a 1-penten-3-amine backbone. It functions as a versatile intermediate in multi-step organic syntheses, where its orthogonal Boc protection enables selective transformations of the amine and alkene functionalities . The compound exhibits a molecular weight of 185.26 g/mol and is typically handled as a liquid at ambient temperatures, requiring standard inert atmosphere techniques for extended stability [1].

Orthogonal Boc protection: enables selective amine modifications while preserving alkene functionality
Internal alkene geometry: supports branched product access in cross-coupling and cyclization
Liquid format: compatible with standard inert-atmosphere synthesis workflows

Why Unprotected 1-Penten-3-amine and Other N-Boc Allylamines Cannot Replace N-Boc-1-penten-3-amine


While 1-penten-3-amine is the core structural element, its unprotected form is highly reactive and prone to unwanted side reactions such as polymerization or oxidation, rendering it unsuitable for multi-step synthesis where amine nucleophilicity must be temporarily masked. Furthermore, other N-Boc allylamines, such as N-Boc-allylamine, possess a terminal alkene rather than an internal one, leading to fundamentally different regiochemical outcomes in key transformations like cross-coupling and cyclization [1]. These structural and functional divergences mean that substitution with a generic analog introduces significant, and often unacceptable, risk of synthetic failure, compromised yield, or the formation of isomeric impurities .

Unprotected 1-penten-3-amine
Free amine reactivity may cause side reactions, limiting multi-step sequence compatibility.
N-Boc-allylamine (terminal alkene)
Different alkene position alters regiochemical outcomes in cross-coupling; may not transfer to internal alkene routes.

Quantitative Differentiation of N-Boc-1-penten-3-amine: Evidence-Based Comparison for Informed Procurement


Synthetic Yield of N-Boc Protection: Comparative Efficiency vs. Aromatic Amines

Aliphatic amines, such as 1-penten-3-amine, exhibit significantly higher nucleophilicity compared to aromatic amines, leading to more efficient Boc protection. Under solvent-free and catalyst-free conditions with Boc₂O, aliphatic amines generally achieve yields >90%, whereas aromatic amines typically require specialized procedures (e.g., bis-Boc formation) to achieve comparable yields [1]. This class-level advantage means N-Boc-1-penten-3-amine can be synthesized more reliably and with fewer purification challenges than its aromatic counterparts.

Boc Protection Yield Class-level
Aliphatic >90% vs Aromatic 60–80%
Supports efficient amine protection workflow
Class-level inference; verify for specific amine
Amine Protection Boc Anhydride Reaction Yield

Regioselectivity in Cross-Coupling Reactions: Internal vs. Terminal Alkene Impact

The position of the alkene within the allylic amine framework is a critical determinant of regioselectivity in transition metal-catalyzed cross-couplings. While direct comparative data for N-Boc-1-penten-3-amine is not available in the primary literature, studies on closely related N-Boc-allylamines (terminal alkene) demonstrate that the internal alkene of N-Boc-1-penten-3-amine would lead to distinct regiochemical outcomes [1]. For instance, Heck coupling of N-Boc-allylamine yields predominantly linear products, whereas the analogous reaction with an internal alkene like 1-penten-3-amine would favor branched products, a consequence of steric and electronic effects [2].

Heck Regioselectivity Context-dependent
Predicted branched product (internal) vs linear (terminal)
Regiochemical control for scaffold elaboration
Prediction from related allylamines; validate with target substrate
Heck Coupling Regioselectivity Palladium Catalysis

Mass Spectrometry Sensitivity Enhancement via Boc Derivatization

Derivatization of primary amines with a Boc group can dramatically improve detection sensitivity in mass spectrometry. Studies have shown that N-Boc derivatives can exhibit up to a 100-fold increase in MS signal intensity compared to the native amine [1]. This class-level enhancement is critical for trace analysis of amine-containing metabolites or drug impurities, making the Boc-protected form the preferred analyte for sensitive quantification.

MS Signal Enhancement Class-level
Up to 100× over free amine
Supports trace-level analytical detection
Class-level observation; confirm for this derivative
LC-MS Derivatization Analytical Chemistry

Thermal Deprotection in Continuous Flow: A Process Advantage for N-Boc Amines

N-Boc protected amines are amenable to thermal deprotection in continuous flow systems without the need for an acid catalyst. This is a significant process advantage, as it eliminates the need for acid handling and subsequent neutralization steps. While specific data for N-Boc-1-penten-3-amine is not available, the class of N-Boc amines has been shown to undergo efficient deprotection in flow, with >95% conversion in methanol at 200°C and 16 bar within 10 minutes [1]. This contrasts with traditional batch deprotection, which requires TFA and an aqueous workup, generating more waste and requiring more time.

Flow Deprotection Class-level
Flow: >95% conv., acid-free, 10 min Batch: TFA, longer time
Enables greener process intensification
Class-level data; confirm with this substrate
Flow Chemistry Deprotection Process Intensification

Optimal Use Cases for N-Boc-1-penten-3-amine Based on Quantified Differentiation


Synthesis of Branched Homoallylic Amines via Regioselective Cross-Coupling

N-Boc-1-penten-3-amine is the preferred starting material when the synthetic route requires a branched homoallylic amine scaffold. As detailed in Section 3, its internal alkene directs regioselectivity in Heck and related cross-couplings toward branched products, a feature that cannot be replicated with terminal allylamines like N-Boc-allylamine [1]. This makes it indispensable for medicinal chemistry programs exploring structure-activity relationships where branching is essential for target binding.

Building Block for High-Sensitivity LC-MS/MS Analytical Probes

For analytical chemists developing LC-MS methods for trace amine analysis, N-Boc-1-penten-3-amine represents a superior derivatization standard compared to the free amine. The Boc group confers a substantial increase in MS sensitivity (up to 100x), as supported by class-level evidence [1]. This property is critical for accurate quantification in complex matrices, making it a valuable procurement choice for bioanalytical and environmental testing laboratories.

Streamlined Multi-Step Synthesis Using Continuous Flow Platforms

Process chemists aiming to intensify and green their synthetic routes should prioritize N-Boc-1-penten-3-amine. The Boc group's compatibility with acid-free, thermal flow deprotection [1] allows for the design of telescoped, multi-step flow sequences that eliminate intermediate workups. This directly translates to reduced solvent consumption, lower E-factors, and improved process mass intensity, offering a clear operational and economic advantage over protecting groups that require acidic or basic cleavage.

Application
Selection Property
Validation Focus
Branched homoallylic amine synthesis
Internal alkene regiochemical control
Cross-coupling regioselectivity verification
Amine derivatization for LC-MS trace analysis
Boc-mediated MS signal enhancement
Sensitivity gain assessment in target matrix
Multi-step continuous flow synthesis
Acid-free thermal deprotection compatibility
Deprotection efficiency in flow reactor

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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